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Cat. No.: B1146535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, toxicological

profile, and mechanisms of action of phenacetin and its structural analogs. Phenacetin, a once

widely used analgesic and antipyretic, has been largely withdrawn from global markets due to

significant safety concerns, primarily its association with nephrotoxicity and carcinogenicity.

This document delves into the scientific evidence that led to its regulatory restrictions and

provides detailed information for researchers working with this compound and its derivatives.

Regulatory Status: A Global Perspective
Phenacetin's use in medicine has been drastically curtailed worldwide due to its established

adverse effects. Regulatory bodies in numerous countries have taken action to ban or severely

restrict its use in pharmaceutical preparations.

United States: The U.S. Food and Drug Administration (FDA) ordered the withdrawal of drugs

containing phenacetin in November 1983, citing its carcinogenic and kidney-damaging

properties[1]. It is no longer used in any medicinal products in the United States.

European Union: While there isn't a single EU-wide ban that predates the European Medicines

Agency's (EMA) current structure, individual member states have long-standing national bans.

For instance, phenacetin was withdrawn from the market in the United Kingdom in 1980 and

Germany in 1986[2]. Its use in medicinal products for human use is not authorized within the

EU.
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Canada: Health Canada withdrew phenacetin from the market in 1978 due to its association

with nephropathy and cancer[2].

Australia: Analgesic mixtures containing phenacetin were banned in 1977[2].

International Classification: The International Agency for Research on Cancer (IARC), a part of

the World Health Organization (WHO), classifies phenacetin as a Group 1 carcinogen, meaning

there is sufficient evidence of its carcinogenicity in humans[3]. Analgesic mixtures containing

phenacetin are also classified as Group 1 carcinogens[4].

Analogs: The regulatory status of phenacetin analogs varies. Its primary metabolite,

paracetamol (acetaminophen), is a widely used over-the-counter analgesic and antipyretic.

However, other structural analogs and derivatives, such as p-phenetidine, are generally not

approved for medicinal use and are primarily encountered as research chemicals or industrial

intermediates. There is limited specific regulatory information on a broad range of phenacetin

derivatives, likely because they have not been developed as pharmaceutical products due to

the known risks associated with the phenacetin scaffold.

Toxicology and Mechanism of Action
The toxicity of phenacetin is intrinsically linked to its metabolic activation into reactive

intermediates. While the intended therapeutic effects are mediated by its primary metabolite,

paracetamol, alternative metabolic pathways are responsible for its severe adverse effects.

Metabolic Activation
Phenacetin undergoes extensive metabolism in the liver. The major pathway involves O-

deethylation to form paracetamol, which is then primarily conjugated with glucuronic acid and

sulfate for excretion. However, minor metabolic pathways lead to the formation of toxic

metabolites.

One critical pathway involves the cytochrome P450-mediated N-hydroxylation of phenacetin to

form N-hydroxyphenacetin. This can be further metabolized to reactive intermediates.

Additionally, the paracetamol formed from phenacetin can be oxidized by cytochrome P450

enzymes (primarily CYP2E1) to the highly reactive electrophile, N-acetyl-p-benzoquinone imine

(NAPQI).
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Caption: Metabolic activation of phenacetin.

Nephrotoxicity
Chronic, excessive use of phenacetin is a well-established cause of analgesic nephropathy, a

form of chronic interstitial nephritis characterized by renal papillary necrosis and a progressive

decline in kidney function[5]. The accumulation of reactive metabolites in the renal medulla is

thought to be a key initiating event. These metabolites can lead to:

Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the

antioxidant capacity of renal cells, leading to lipid peroxidation, mitochondrial dysfunction,

and cellular damage.

Covalent Binding: Electrophilic metabolites covalently bind to cellular proteins and nucleic

acids, disrupting their function and leading to cell death.

Inflammation: The initial injury triggers an inflammatory response that, over time, contributes

to interstitial fibrosis and scarring.
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Caption: Signaling pathway of phenacetin-induced nephrotoxicity.
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Carcinogenicity
Phenacetin is a known human carcinogen, primarily targeting the urinary tract. Chronic

exposure is strongly associated with an increased risk of urothelial carcinoma, particularly of

the renal pelvis and ureter[6]. The genotoxic effects of its metabolites are believed to be the

primary mechanism.

DNA Adduct Formation: Reactive metabolites can bind to DNA, forming DNA adducts. If not

repaired, these adducts can lead to mispairing during DNA replication, resulting in mutations.

Genotoxicity: Phenacetin has been shown to be mutagenic in the Ames test, particularly in

the presence of metabolic activation, and can induce DNA damage[7][8].
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Caption: Pathway of phenacetin-induced carcinogenicity.
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Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for phenacetin and its

metabolite/analog, p-phenetidine. Data for a wider range of analogs is limited.

Compound Test Species
Route of
Administration

LD50 Reference

Phenacetin Rat Oral ~4 g/kg [3]

p-Phenetidine Rat Oral 2080 mg/kg [9]

p-Phenetidine Mouse Oral 1180 mg/kg [9]

IC50 (Half-maximal inhibitory concentration) data is highly dependent on the specific cell line

and assay conditions and is not readily available in a standardized format for phenacetin and

its analogs.

Experimental Protocols
The following are representative protocols for assessing the toxicity of phenacetin and its

analogs, based on established methodologies.

In Vitro Cytotoxicity Assay using HK-2 Cells (LDH
Release Assay)
This protocol describes a method to assess the cytotoxicity of a test compound on the human

kidney proximal tubule epithelial cell line, HK-2, by measuring the release of lactate

dehydrogenase (LDH) from damaged cells.

Materials:

HK-2 cells

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

96-well cell culture plates
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Test compound (Phenacetin or analog) dissolved in a suitable vehicle (e.g., DMSO)

LDH cytotoxicity assay kit

Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL

of culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The

final concentration of the vehicle should not exceed 0.5%. Remove the old medium from the

cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only

controls (negative control) and a positive control for maximal LDH release (e.g., lysis buffer

provided in the kit).

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

LDH Assay:

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well

plate.

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

Add 50 µL of the reaction mixture to each well containing the supernatant.

Incubate the plate at room temperature for 30 minutes, protected from light.

Add 50 µL of the stop solution provided in the kit to each well.

Data Acquisition: Measure the absorbance at 490 nm (for formazan) and 680 nm

(background) using a plate reader.

Data Analysis:

Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
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Calculate the percentage of cytotoxicity using the following formula:

Plot the % cytotoxicity against the compound concentration to determine the IC50 value.
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Caption: Workflow for an in vitro LDH cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on the OECD 471 guideline for testing the mutagenic potential of a

chemical. It uses histidine-requiring strains of Salmonella typhimurium to detect point

mutations.

Materials:

Salmonella typhimurium strains (e.g., TA98, TA100)

Nutrient broth

Top agar (with a limited amount of histidine and biotin)

Minimal glucose agar plates

Test compound (Phenacetin) dissolved in a suitable vehicle (e.g., DMSO)

S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution for metabolic activation

Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100

with S9)

Negative control (vehicle)

Procedure:

Bacterial Culture: Inoculate the Salmonella strains into nutrient broth and grow overnight at

37°C with shaking.

Plate Incorporation Method:

To a sterile tube, add in the following order:

2 mL of molten top agar (kept at 45°C)
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0.1 mL of the overnight bacterial culture

0.1 mL of the test compound at various concentrations

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic

activation)

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

Spread the top agar evenly and allow it to solidify.

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

Colony Counting: Count the number of revertant colonies (his+) on each plate.

Data Analysis:

A positive result is defined as a dose-related increase in the number of revertant colonies,

typically at least a two-fold increase over the negative control.

The test should be performed with and without metabolic activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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